Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)
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Overview
Description
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is a coordination compound that features a cyclopentadienyl ligand bonded to an iron(2+) ion This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties
Mechanism of Action
Target of Action
It’s known that cyclopentadiene derivatives are often involved in diels-alder reactions .
Mode of Action
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) likely interacts with its targets through a mechanism involving sigmatropic shifts. In a study of a similar compound, cyclopenta-2,4-dien-1-yltrimethylsilane, it was found that the degenerate sigmatropic migration of Si(Me)3 was the dominant factor . This process involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer .
Biochemical Pathways
The compound’s involvement in diels-alder reactions suggests it may influence pathways involving cycloaddition reactions .
Result of Action
It’s known that cyclopentadienone derivatives can be very unstable and react with themselves in a diels-alder reaction to give a more stable dimer . All attempts to synthesize cyclopenta-2,4-dien-1-one have yielded only a dimerization product .
Action Environment
The action of Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be influenced by environmental factors such as temperature. For instance, the dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane in its Diels–Alder addition were found to be temperature-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion.
Industrial Production Methods
Industrial production of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) ion typically results in the formation of iron(3+) complexes, while reduction can regenerate the iron(2+) state.
Scientific Research Applications
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-containing compound with a similar cyclopentadienyl ligand structure.
Ruthenocene: A ruthenium analog of ferrocene with similar properties.
Manganocene: A manganese analog with comparable structural features.
Uniqueness
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its specific ligand structure and the presence of a carboxylic acid functional group, which can influence its reactivity and applications. Compared to ferrocene, it offers different electronic properties and potential for functionalization, making it a versatile compound in various research fields.
Properties
CAS No. |
1293-87-4 |
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Molecular Formula |
C12H20FeO4 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/2C6H10O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5H,1-4H2,(H,7,8); |
InChI Key |
TVIVBANEEXZBHJ-UHFFFAOYSA-N |
SMILES |
C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
Canonical SMILES |
C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe] |
Origin of Product |
United States |
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